REACTION_CXSMILES
|
[CH:1]1([C:4](=O)/[CH:5]=[C:6](\O)/[CH:7]([F:9])[F:8])[CH2:3][CH2:2]1.O.[NH2:13][NH2:14].Cl>C(O)C>[CH:1]1([C:4]2[NH:14][N:13]=[C:6]([CH:7]([F:9])[F:8])[CH:5]=2)[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(\C=C(\C(F)F)/O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
ethanol was removed on rotavapour and work up (H2O/AcOEt)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=NN1)C(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 mg | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |